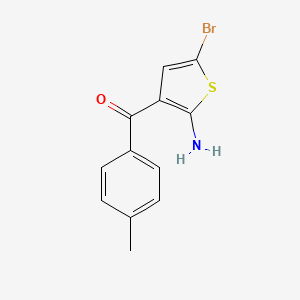
8-メトキシ-3-メチルキノリン-4-アミン
概要
説明
8-Methoxy-3-methylquinolin-4-amine, also known as Mefloquine, is a synthetic quinoline derivative. It contains a total of 27 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, and 2 six-membered rings .
Synthesis Analysis
The synthesis of quinoline derivatives like 8-Methoxy-3-methylquinolin-4-amine often involves classical reaction methodologies such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach. These methods are often modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .Molecular Structure Analysis
The molecular formula of 8-Methoxy-3-methylquinolin-4-amine is C11H12N2O, and its molecular weight is 188.23 g/mol. The InChI code is 1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) .Chemical Reactions Analysis
Amines, like 8-Methoxy-3-methylquinolin-4-amine, can undergo a variety of reactions. The most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .科学的研究の応用
- キノリン誘導体、8-メトキシ-3-メチルキノリン-4-アミンを含め、有望な抗がん活性を示しています。これらは、がん細胞の増殖を阻害し、アポトーシスを誘導し、腫瘍の進行を抑制します。 研究者は、さまざまな癌に対する標的療法としての可能性を探求しています .
- キノリンは、抗酸化特性を有し、細胞を酸化ストレスやフリーラジカル損傷から保護します。 8-メトキシ-3-メチルキノリン-4-アミンは、活性酸素種 (ROS) のスカベンジングと細胞の健康維持に貢献する可能性があります .
- 炎症は、さまざまな疾患に役割を果たします。キノリン誘導体には、対象の化合物を含め、炎症性経路を調節することにより、抗炎症効果を示すものがあります。 これらの特性は、炎症性疾患の治療のための潜在的な候補となっています .
- キノリンは、抗マラリア薬開発において長い歴史があります。8-メトキシ-3-メチルキノリン-4-アミンなどの化合物は、マラリアの原因となるマラリア原虫の増殖を阻害する可能性があります。 研究者は、その有効性と安全性を引き続き探求しています .
- COVID-19パンデミックの中で、科学者たちは、キノリン誘導体の潜在的な抗ウイルス効果を調査してきました。 8-メトキシ-3-メチルキノリン-4-アミンを含む一部の化合物は、COVID-19を引き起こすウイルスであるSARS-CoV-2に対して阻害活性を示しています .
- 結核は、依然として世界的な健康上の課題です。キノリンは、抗結核剤として有望であることが示されています。 8-メトキシ-3-メチルキノリン-4-アミンは、結核菌の増殖を阻害し、この感染症との闘いを支援する可能性があります .
抗がん特性
抗酸化活性
抗炎症効果
抗マラリアの可能性
抗SARS-CoV-2活性
抗結核特性
これらの用途は、キノリン誘導体、特に8-メトキシ-3-メチルキノリン-4-アミンの、創薬および治療介入のための足場としての多様性を強調しています。 研究者は、さまざまな医療および産業分野での新しい用途を探求し、その特性を最適化し続けています . 詳細または追加の用途が必要な場合は、お気軽にお問い合わせください!😊
作用機序
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have been studied for their antimalarial activity . Therefore, it can be inferred that the compound may target the Plasmodium species, particularly Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria .
Mode of Action
It is known that quinoline derivatives, such as sitamaquine, inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . It is possible that 8-Methoxy-3-methylquinolin-4-amine may have a similar mode of action.
Biochemical Pathways
This pathway is crucial for the survival of the parasite as it allows the conversion of toxic free heme, released during hemoglobin digestion, into non-toxic hemozoin .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that quinoline derivatives exhibit potent in vitro antimalarial activity . Therefore, it can be inferred that the action of 8-Methoxy-3-methylquinolin-4-amine may result in the death of the Plasmodium parasites, thereby alleviating the symptoms of malaria .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a drug .
Safety and Hazards
将来の方向性
The future of synthetic chemistry, including the synthesis of compounds like 8-Methoxy-3-methylquinolin-4-amine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes tackling the drawbacks of syntheses and side effects on the environment .
生化学分析
Biochemical Properties
8-Methoxy-3-methylquinolin-4-amine plays a significant role in biochemical reactions, particularly as an anti-infective agent. It interacts with various enzymes and proteins involved in the metabolic pathways of pathogens. For instance, it has been shown to inhibit the activity of enzymes such as Plasmodium falciparum dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in malaria parasites . Additionally, 8-Methoxy-3-methylquinolin-4-amine binds to heme molecules, disrupting the detoxification process of heme in Plasmodium species.
Cellular Effects
8-Methoxy-3-methylquinolin-4-amine exerts various effects on different cell types and cellular processes. In malaria-infected red blood cells, it interferes with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme byproducts. This compound also affects cell signaling pathways by inhibiting the activity of protein kinases involved in the regulation of cell growth and proliferation . Furthermore, 8-Methoxy-3-methylquinolin-4-amine has been shown to modulate gene expression, particularly genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 8-Methoxy-3-methylquinolin-4-amine involves multiple pathways. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thereby disrupting pyrimidine biosynthesis . Additionally, 8-Methoxy-3-methylquinolin-4-amine interacts with heme molecules, forming a complex that prevents the detoxification of heme, leading to the accumulation of toxic heme byproducts. This compound also inhibits protein kinases, affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxy-3-methylquinolin-4-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 8-Methoxy-3-methylquinolin-4-amine can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly pronounced in in vitro studies with malaria parasites, where prolonged exposure to the compound leads to increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 8-Methoxy-3-methylquinolin-4-amine vary with different dosages in animal models. At low doses, the compound exhibits potent anti-malarial activity, effectively clearing parasitic infections without significant toxicity . At higher doses, 8-Methoxy-3-methylquinolin-4-amine can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
8-Methoxy-3-methylquinolin-4-amine is involved in several metabolic pathways, particularly those related to the detoxification of heme and pyrimidine biosynthesis. It interacts with enzymes such as dihydroorotate dehydrogenase and heme oxygenase, affecting their activity and altering metabolic flux . The compound also influences metabolite levels, leading to the accumulation of toxic heme byproducts and disruption of nucleotide synthesis.
Transport and Distribution
Within cells and tissues, 8-Methoxy-3-methylquinolin-4-amine is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and is distributed throughout the cytoplasm . The compound can also bind to transport proteins, facilitating its movement across cellular membranes . In tissues, 8-Methoxy-3-methylquinolin-4-amine accumulates in areas with high metabolic activity, such as the liver and spleen .
Subcellular Localization
8-Methoxy-3-methylquinolin-4-amine is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . The compound can also localize to the mitochondria, affecting mitochondrial function and inducing oxidative stress . Post-translational modifications and targeting signals play a role in directing 8-Methoxy-3-methylquinolin-4-amine to these specific compartments .
特性
IUPAC Name |
8-methoxy-3-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJDSVTOYNOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)

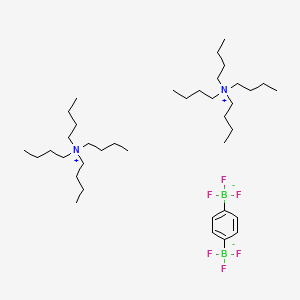

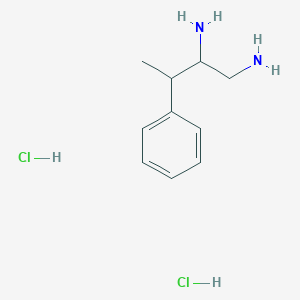
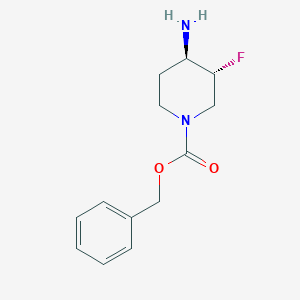
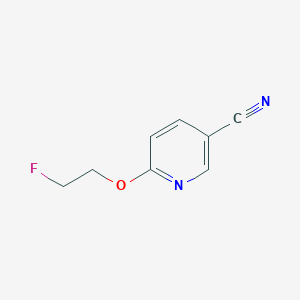
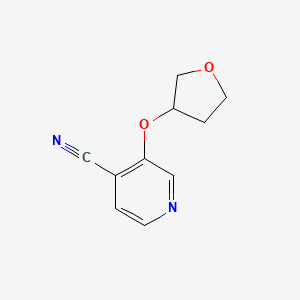
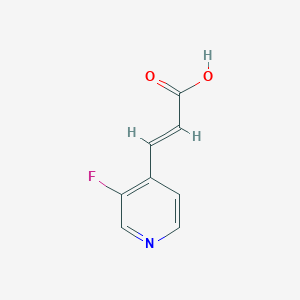
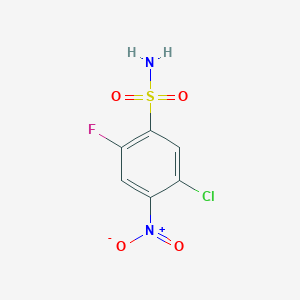


![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)
